6-Methyl-6-hepten-2-one
Overview
Description
6-Methyl-6-hepten-2-one, also known as Sulcatone, is an unsaturated methylated ketone with the molecular formula C8H14O . It is a colorless, water-like liquid with a citrus-like, fruity odor . It is a natural product found in Aloe africana, Ceratophyllum demersum, and other organisms . It has a role as an alarm pheromone, a volatile oil component, and a plant metabolite .
Synthesis Analysis
There are three synthetic routes for methylheptenone according to the starting materials. One is from acetylene and acetone, the second is from isobutylene, and the third is from isoprene . A study also mentions a method of synthesizing this compound from the addition compounds prepared from 4-methyl-l-penten-3-ol acetate or 2-methyl-4-penten-2-ol acetate and acetaldehyde by the Prins Reaction .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The volatile compound 6-methyl-5-hepten-2-one (MHO) is an important chemical intermediate and flavor component derived from carotenoid during fruit metabolism . Under the reaction conditions of reaction pressure of 30 MPa, reaction temperature of 310–320°C, isobutylene:acetone:formaldehyde 5:4:1 (molar ratio) and reaction residence time of 115 h, the yield of methylheptenone was 34% based on formaldehyde and the space–time yield is 35 g/ (h·L) .Physical and Chemical Properties Analysis
Methyl heptenone is a colorless or light yellow liquid with a lemon grass and isobutyl acetate-like aroma . A study also mentions the determination of the diffusion and partition coefficients of 6-Methyl-5-hepten-2-one in clothing .Scientific Research Applications
Atmospheric Chemistry : 6-Methyl-5-hepten-2-one is a reaction product of biogenic emissions in the atmosphere. It undergoes gas-phase reactions with OH radicals, NO3 radicals, and O3, impacting atmospheric chemistry and air quality (Smith et al., 1996).
Catalysis Research : Nano-nickel catalysts modified with tin have been used in the chemoselective flow hydrogenation of 6-methyl-5-hepten-2-one. This study illustrates the application of surface organometallic chemistry in modifying catalyst properties (Zienkiewicz-Machnik et al., 2017).
Entomology : 6-Methyl-5-hepten-2-one functions as an alarm pheromone in various Formica species, showcasing its biological significance in ant communication (Duffield et al., 1977).
Food Science : A rapid liquid-liquid extraction-gas chromatography-mass spectrometry method has been developed to determine 6-methyl-5-hepten-2-one in fruit, highlighting its role as a flavor component derived from carotenoid metabolism (Zhou et al., 2021).
Chemical Synthesis : Methods have been developed for the synthesis of 6-Methyl-6-hepten-2-one, illustrating its utility as an intermediate in the synthesis of various chemical compounds (Saito et al., 1962).
Pharmaceutical Research : The compound has been studied in the context of HIV-1 treatment. Various derivatives of 6-substituted acyclouridine, including 1-[(2-hydroxyethoxy)methyl]-6-phenylthiothymine, have shown potent inhibitory effects against HIV-1 (Baba et al., 1990).
Biotechnology : 6-Methyl-5-hepten-2-one has been used in biotransformation studies, such as its conversion to sulcatol using alcohol dehydrogenase, highlighting its relevance in enzymatic synthesis processes (Röthig et al., 1990).
Material Science : The adsorption of 6-methyl-5-hepten-2-one on indoor relevant surfaces like SiO2 and TiO2 has been studied, contributing to our understanding of indoor air chemistry and the role of human occupants in indoor environments (Frank et al., 2023).
Mechanism of Action
Safety and Hazards
Precautions should be taken to keep away from heat/sparks/open flames/hot surfaces. The container should be kept tightly closed. Ground/bond container and receiving equipment should be used. Use explosion-proof electrical/ventilating/lighting/equipment. Use only non-sparking tools. Take precautionary measures against static discharge . Avoid contact with skin and eyes. Avoid formation of dust and aerosols .
Future Directions
Research is ongoing to improve the synthesis of 6-Methyl-6-hepten-2-one. For example, a study mentions a new industrial synthesis of 6-Methyl-5-hepten-2-one by phase transfer reaction . Another study discusses the use of 6-Methyl-hepten-2-one in the synthesis of thyrsiferyl 23-Acetate, which acts as an anti-leukemic inducer of apoptosis .
Properties
IUPAC Name |
6-methylhept-6-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h1,4-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCHGBFGIKQNCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146247 | |
Record name | 6-Methyl-6-hepten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10408-15-8 | |
Record name | 6-Methyl-6-hepten-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-6-hepten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70146247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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